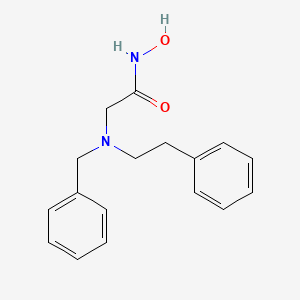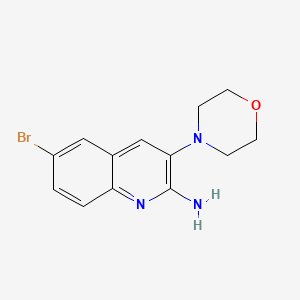![molecular formula C15H21N B12634932 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 919288-13-4](/img/structure/B12634932.png)
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic chemistry. The bicyclic structure provides rigidity and conformational constraints, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using palladium-catalyzed reactions . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This approach offers mild conditions and excellent functional group tolerance, resulting in moderate to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium catalysts. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, providing a rigid and conformationally constrained structure.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound shows promise in drug design, particularly as a scaffold for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar rigidity and structural properties.
Ficellomycin: Contains a 1-azabicyclo[3.1.0]hexane ring and exhibits biological activity against bacteria, fungi, and tumors.
Uniqueness
1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This substitution provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
919288-13-4 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-[4-(2-methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-11(2)7-12-3-5-13(6-4-12)15-8-14(15)9-16-10-15/h3-6,11,14,16H,7-10H2,1-2H3 |
Clave InChI |
RKVRCWJNSGPHPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C23CC2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
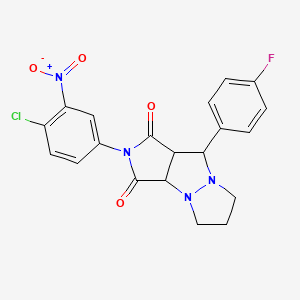
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
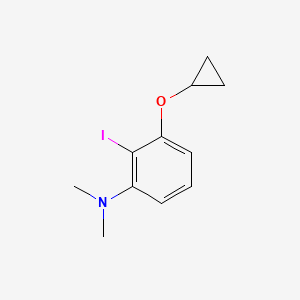
![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane](/img/structure/B12634886.png)
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)
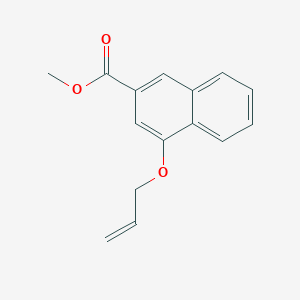
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
